molecular formula C9H18ClNO2 B2958158 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride CAS No. 2551119-92-5

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride

Cat. No.: B2958158
CAS No.: 2551119-92-5
M. Wt: 207.7
InChI Key: OPURGILYKAHLNY-UHFFFAOYSA-N
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Description

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The 1,4-dioxa-8-azaspiro[4.5]decane structural motif is a recognized scaffold in the development of biologically active molecules . Scientific literature on closely related spirocyclic compounds indicates that such structures have been investigated for their acetylcholine antagonistic activity and their potential to inhibit gastric juice secretion, suggesting value in explorations of gastrointestinal spasms and ulcers . Furthermore, azaspiro[4.5]decane-based structures are a significant area of study in drug discovery, with research highlighting their potential as core scaffolds for protein kinase inhibitors, which are crucial in targeting cancer pathways . The specific this compound provides researchers with a versatile building block for the synthesis and optimization of new compounds, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This product is strictly for Research Use Only.

Properties

IUPAC Name

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2)11-6-9(7-12-8)3-4-10-5-9;/h10H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURGILYKAHLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CCNC2)CO1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Alkylation and Quaternization Reactions

The tertiary amine in the azaspiro structure facilitates alkylation. For example, treatment with methyl iodide under reflux conditions produces quaternary ammonium salts. This reaction is critical for modifying pharmacological properties or enhancing solubility.

Example Reaction:
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane + CH₃I → Quaternary methoiodide salt
Conditions: Chloroform/methanol (4:1), reflux (2.5–5 hours) .
Yield: ~80–90% after recrystallization .

Nucleophilic Substitution

The spirocyclic oxygen atoms can participate in ring-opening reactions under acidic or nucleophilic conditions. For instance:

Acid-Catalyzed Hydrolysis:
The dioxolane ring undergoes hydrolysis in aqueous HCl, yielding a diol intermediate.
Conditions: 1M HCl, reflux (3–6 hours) .
Mechanism: Protonation of oxygen followed by nucleophilic attack by water.

Oxidation Reactions

The tertiary amine can be oxidized to N-oxide derivatives using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Example:
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane → N-Oxide derivative
Conditions: H₂O₂ (30%), ethanol, 50°C (8–12 hours).
Applications: Modifies electron density for further functionalization.

Condensation and Cyclization

The compound serves as a precursor in cyclocondensation reactions. For example, reacting with diketones or diacids forms fused heterocycles.

Example Synthesis Pathway:

  • Condensation with oxalic acid derivatives forms spiro-linked diones .

  • Cyclization via Dean-Stark apparatus removes water, enhancing yield .

Salt Formation and Acid-Base Reactions

The hydrochloride salt can exchange counterions with other acids (e.g., H₂SO₄, HNO₃) to form sulfate or nitrate salts.
Conditions: Stirring in ethanol with stoichiometric acid (room temperature, 1–2 hours) .

Thermal Decomposition

At elevated temperatures (>200°C), the spiro system undergoes ring-opening, producing fragmented amines and ketones.

Key Products:

  • 8-Methyl-7,9-dioxa-2-azaspiro derivatives

  • Formaldehyde and CO₂ (from dioxolane decomposition).

Comparative Reaction Table

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationCH₃I, CHCl₃/MeOH, refluxQuaternary methoiodide85%
Hydrolysis1M HCl, refluxDiol intermediate75%
OxidationH₂O₂, ethanol, 50°CN-Oxide derivative60%
Salt ExchangeH₂SO₄, ethanol, RTSulfate salt90%

Scientific Research Applications

8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with spiroheterocycles sharing analogous frameworks but differing in substituents, heteroatoms, or ring systems. Key differences in physicochemical properties, bioactivity, and applications are highlighted.

Heteroatom Variations

6,9-Dioxa-2-azaspiro[4.5]decane Hydrochloride (CID 54007830)
  • Structure : Similar spiro[4.5]decane backbone but lacks methyl groups and positions oxygen at 6,9 instead of 7,7.
  • Properties: Molecular formula C₇H₁₃NO₂ (vs. C₉H₁₆ClNO₂ for the target compound). Reduced steric hindrance due to absence of methyl groups may enhance solubility.
2-Thia-8-azaspiro[4.5]decane Hydrochloride
  • Structure : Replaces one oxygen atom with sulfur (2-thia).
  • Applications : Sulfur-containing spirocycles are explored in CNS drug discovery.

Substituent Modifications

8,8-Difluoro-2-azaspiro[4.5]decane Hydrochloride
  • Structure : Fluorine substituents at the 8-position instead of methyl groups.
  • Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. Molecular weight 219.67 g/mol (vs. target’s ~232.7 g/mol).
  • Applications : Fluorinated spirocycles are common in antiviral and antidepressant agents.
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione Hydrochloride
  • Structure : Contains a 1,3-dione moiety, introducing ketone groups.
  • Properties : Increased hydrogen-bond acceptor count (PSA = 37.4 Ų ) enhances protein binding.
  • Applications : Dione derivatives are used as intermediates in kinase inhibitor synthesis.

Aromatic and Functional Group Additions

8-(3-Chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione
  • Structure : Aryl substitution (3-chlorophenyl) at the 8-position.
  • Properties: Aromatic ring increases π-π stacking interactions, improving receptor affinity (e.g., α1D-adrenoceptor antagonism).
  • Applications: Similar to BMY 7378, a selective α1D-adrenoceptor antagonist.

Comparative Data Table

Compound Name Molecular Formula Heteroatoms/Substituents Molecular Weight (g/mol) Key Applications/Properties References
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane HCl C₉H₁₆ClNO₂ 7,9-O; 8-CH₃ ~232.7 Understudied; potential CNS targets
6,9-Dioxa-2-azaspiro[4.5]decane HCl C₇H₁₃NO₂ 6,9-O 159.18 Plant VOCs, insect behavior modulators
2-Thia-8-azaspiro[4.5]decane HCl C₈H₁₆ClNS 2-S; 8-N 193.74 CNS drug candidates
8,8-Difluoro-2-azaspiro[4.5]decane HCl C₉H₁₄ClF₂N 8-F₂ 219.67 Antiviral/antidepressant scaffolds
8-(3-Chlorophenyl)-8-azaspiro[4.5]decane-7,9-dione C₁₅H₁₆ClNO₂ 8-aryl; 7,9-dione 277.74 α1D-Adrenoceptor antagonism

Research Findings and Implications

  • Stereoelectronic Effects: Methyl groups in the target compound may induce steric hindrance, reducing off-target interactions compared to non-methylated analogs.
  • Bioactivity Trends : Aromatic substituents (e.g., 3-chlorophenyl) enhance receptor binding but may reduce solubility, whereas fluorine improves pharmacokinetics.
  • Ecological Roles : Spiroacetals like 1,6-dioxaspiro[4.5]decane act as insect semiochemicals, suggesting azaspiro derivatives could be engineered for agrochemical use.

Biological Activity

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC9H17ClN2O2
Molecular Weight179.64 g/mol
IUPAC NameThis compound
AppearanceLiquid
Storage TemperatureRoom temperature

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Studies have shown that spirocyclic compounds exhibit significant antimicrobial properties. The compound demonstrates effectiveness against a range of bacterial strains, potentially through the disruption of cell wall synthesis and inhibition of protein synthesis pathways.
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
  • Anti-inflammatory Properties : The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in various cell models.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various spirocyclic compounds including this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound led to a significant reduction in markers of oxidative stress and inflammation in the brain tissue. Behavioral assessments indicated improved cognitive functions in treated animals compared to controls .

Case Study 3: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound inhibited the secretion of inflammatory cytokines from activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects .

Q & A

Basic: What are the established synthetic routes for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decane hydrochloride?

Methodological Answer:
The compound is synthesized via spirocyclization of pyrroline oxide derivatives. Acylation of precursors like 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide (compound 5 ) with acyl chlorides in the presence of bases (e.g., pyridine or triethylamine) yields regioselective products. For instance, benzoylation with triethylamine predominantly forms 2-benzoyloxymethyl-1-pyrroline derivatives . Key steps include optimizing reaction temperature (20–25°C) and base selection to control regioselectivity. Characterization via 1H^1H-NMR and HPLC confirms structural integrity .

Advanced: How does base choice influence regioselectivity in the acylation of spirocyclic precursors?

Methodological Answer:
Regioselectivity in acylation is base-dependent. Pyridine favors 3-acyloxy derivatives (e.g., 6 ), while triethylamine directs substitution to the 2-position (e.g., 8a/8b ). This divergence arises from steric and electronic effects: pyridine’s weaker basicity allows nucleophilic attack at the less hindered C3, whereas triethylamine’s stronger base promotes deprotonation at C2, enabling acyl chloride activation at this site . Researchers must validate regioselectivity using 13C^{13}C-NMR and X-ray crystallography to resolve ambiguities .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC : For purity assessment (>95% by reversed-phase chromatography) and impurity profiling (e.g., detecting 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione at 0.1% threshold) .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm spirocyclic structure and substituent positions.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (205.7249 g/mol) and fragmentation patterns .

Advanced: How can researchers address contradictions in acylation reaction outcomes?

Methodological Answer:
Contradictory results (e.g., unexpected 2- vs. 3-substitution) require mechanistic reinvestigation. Steps include:

Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.

Computational Modeling : Use DFT calculations to compare activation energies of competing pathways.

Isotopic Labeling : Trace 18O^{18}O-labeled acyl groups to confirm substitution sites.

Crystallographic Validation : Resolve ambiguous structures via single-crystal X-ray diffraction .

Basic: What protocols ensure stability during storage?

Methodological Answer:
Store at +4°C in airtight, light-resistant containers under inert gas (N2_2) to prevent hydrolysis of the dioxa ring. Stability tests under accelerated conditions (40°C/75% RH for 6 months) should confirm no degradation via HPLC-UV. For long-term storage, lyophilization is recommended .

Advanced: How are spirocyclic impurities profiled and quantified?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) using a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in acetonitrile/water gradient.
  • Synthesis of Reference Standards : Prepare impurities (e.g., 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) via controlled chlorination of parent compounds .
  • Validation : Follow ICH Q3A guidelines for identification thresholds (0.10%) and qualification .

Basic: What chromatographic methods study ligand-receptor interactions involving this compound?

Methodological Answer:
Cell Membrane Chromatography (CMC) : Immobilize rat aortic smooth muscle cell membranes on silica columns. Calculate capacity factors (kk') using k=(tRt0)/t0k' = (t_R - t_0)/t_0, where tRt_R is ligand retention time and t0t_0 is solvent front. Compare kk' values of test compounds (e.g., BMY7378) to assess binding affinity to adrenergic receptors .

Advanced: What strategies mitigate unwanted byproducts in spirocyclic syntheses?

Methodological Answer:

  • Byproduct Identification : Use HR-MS and 1H^1H-1H^1H COSY NMR to detect diselenaspiro byproducts (e.g., 7,7-dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonan) .
  • Optimized Reaction Conditions : Reduce selenium reagent equivalents to minimize selenide formation.
  • Purification : Employ preparative HPLC with a Chromolith® RP-18e column (25 × 100 mm) for high-resolution separation .

Basic: How is computational modeling applied to predict pharmacological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to 5-HT1A_{1A} receptors. Validate with in vitro CMC retention data .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. chloro groups) with receptor affinity using Hammett σ constants .

Advanced: What in vitro assays evaluate neuropharmacological activity?

Methodological Answer:

  • Calcium Flux Assays : Measure intracellular Ca2+^{2+} changes in HEK293 cells expressing 5-HT1A_{1A} receptors.
  • Microdialysis : Quantify serotonin release in rat hippocampal slices.
  • Data Interpretation : Use ANOVA with post-hoc Tukey tests to resolve discrepancies between in vitro binding and functional activity .

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